18|A-Glycyrrhetyl-3-O-sulfate-d3
CAS No.:
Cat. No.: VC16640356
Molecular Formula: C30H46O7S
Molecular Weight: 553.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H46O7S |
|---|---|
| Molecular Weight | 553.8 g/mol |
| IUPAC Name | (2S,4aS,6aR,6aS,6bR,8aR,10R,12aS,14bR)-10,11,11-trideuterio-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-10-sulfooxy-3,4,5,6,6a,7,8,8a,12,14b-decahydro-1H-picene-2-carboxylic acid |
| Standard InChI | InChI=1S/C30H46O7S/c1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)37-38(34,35)36)20(31)16-18-19-17-27(4,24(32)33)13-12-26(19,3)14-15-29(18,30)6/h16,19,21-23H,8-15,17H2,1-7H3,(H,32,33)(H,34,35,36)/t19-,21-,22+,23+,26+,27-,28-,29+,30+/m0/s1/i9D2,22D |
| Standard InChI Key | IKLVARHEXXESBF-QKXRZDKOSA-N |
| Isomeric SMILES | [2H][C@]1(C(C[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2C(=O)C=C4[C@]3(CC[C@@]5([C@H]4C[C@@](CC5)(C)C(=O)O)C)C)C)C)([2H])[2H])OS(=O)(=O)O |
| Canonical SMILES | CC1(C2CCC3(C(C2(CCC1OS(=O)(=O)O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |
Introduction
Chemical Structure and Classification
Core Structural Features
18β-Glycyrrhetyl-3-O-sulfate-d3 belongs to the triterpenoid class, characterized by a 30-carbon skeleton derived from squalene. Its structure includes a sulfate group at the 3-position of the glycyrrhetyl moiety and three deuterium atoms substituted at specific positions (Fig. 1). The sulfate group enhances water solubility and alters receptor binding affinity, while deuterium labeling facilitates isotopic tracing in pharmacokinetic studies.
Key structural attributes:
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Backbone: Pentacyclic triterpenoid framework with β-configuration at C-18.
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Functional groups: Hydroxyl groups at C-3 (sulfated) and C-11, alongside a carboxyl group at C-30.
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Deuterium labeling: Three deuterium atoms replace protons at positions critical for metabolic stability.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) have been pivotal in elucidating its structure. The sulfate group at C-3 produces distinct chemical shifts in -NMR (), while deuterium labeling shifts molecular ion peaks in high-resolution MS ().
Synthesis and Metabolic Pathways
Synthetic Routes
The compound is synthesized via sulfation of glycyrrhetinic acid using sulfur trioxide-pyridine complexes, followed by deuterium incorporation through exchange reactions with deuterated solvents (e.g., DO). A representative synthesis protocol involves:
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Sulfation: Glycyrrhetinic acid is treated with chlorosulfonic acid in anhydrous pyridine at 0°C for 4 hours.
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Deuterium labeling: The sulfated intermediate undergoes deuterium exchange using deuterated methanol and catalytic NaOD.
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Purification: Column chromatography (silica gel, CHCl:MeOH 9:1) yields 18β-Glycyrrhetyl-3-O-sulfate-d3 with >95% purity.
Biosynthesis In Vivo
In humans, glycyrrhizin (from licorice) is hydrolyzed to glycyrrhetinic acid by gut microbiota. Hepatic sulfotransferases (SULT2A1) then catalyze sulfation at C-3, forming 18β-Glycyrrhetyl-3-O-sulfate, which is further metabolized to deuterated forms in deuterium-enriched environments .
Pharmacological Activity and Mechanism
Inhibition of 11β-HSD2
18β-Glycyrrhetyl-3-O-sulfate-d3 is a potent inhibitor of 11β-HSD2 (), which converts active cortisol to inactive cortisone. This inhibition elevates cortisol levels in mineralocorticoid receptors, mimicking aldosterone effects and leading to sodium retention and hypokalemia .
Mechanistic insights:
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Competitive inhibition via hydrogen bonding with catalytic residues (Tyr-177 and Lys-188).
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Sulfate group enhances binding affinity by 15-fold compared to non-sulfated analogs .
Transport and Distribution
The compound is a substrate for organic anion transporters (OAT1/OAT3), facilitating renal uptake and excretion. In Eisai hyperbilirubinuria rats (EHBRs), plasma concentrations reached 8.6 µM after licorice ingestion, with urinary excretion accounting for 60% of the administered dose .
Role in Licorice-Induced Pseudoaldosteronism
Clinical Case Study
A patient presenting with rhabdomyolysis and hypokalemia (plasma K = 2.1 mEq/L) exhibited elevated plasma levels of 18β-Glycyrrhetyl-3-O-sulfate-d3 (8.6 µM) and glycyrrhetinic acid (1.3 µM). Traditional markers like 3-monoglucuronyl glycyrrhetinic acid (3MGA) were undetectable, implicating 18β-Glycyrrhetyl-3-O-sulfate-d3 as the primary causative agent .
Comparative Analysis of Causative Metabolites
| Metabolite | 11β-HSD2 Inhibition () | Plasma Concentration (µM) | Renal Excretion (%) |
|---|---|---|---|
| 18β-Glycyrrhetyl-3-O-sulfate-d3 | 0.10 ± 0.02 | 8.6 | 60 |
| 3MGA | 0.45 ± 0.05 | <0.01 | 5 |
| Glycyrrhetinic Acid | 1.20 ± 0.10 | 1.3 | 20 |
Data sourced from in vitro assays and clinical observations .
Therapeutic Applications and Research Utility
Diagnostic Tool for Metabolic Studies
Deuterium labeling enables precise tracking of corticosteroid dynamics in vivo. In rodent models, 18β-Glycyrrhetyl-3-O-sulfate-d3 reduced cortisone/cortisol ratios by 70% within 6 hours, highlighting its utility in studying glucocorticoid metabolism.
Comparative Pharmacokinetics of Licorice Metabolites
| Parameter | 18β-Glycyrrhetyl-3-O-sulfate-d3 | Glycyrrhetinic Acid | 3MGA |
|---|---|---|---|
| (µM) | 8.6 | 4.7 | <0.01 |
| (h) | 12.5 | 8.2 | 2.1 |
| Protein Binding (%) | 92 | 98 | 85 |
| Renal Clearance (mL/min) | 15.3 | 2.1 | 0.5 |
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